molecular formula C22H23N3O4 B10866489 methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10866489
M. Wt: 393.4 g/mol
InChI Key: WRPHKWXXJVRGBY-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a methoxy-substituted aniline moiety, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative to construct the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE shares structural similarities with other pyrazole derivatives, such as:
    • METHYL 2-{4-[(E)-1-(4-HYDROXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE
    • METHYL 2-{4-[(E)-1-(4-CHLOROANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE

Uniqueness

The presence of the methoxy group in METHYL 2-{4-[(E)-1-(4-METHOXYANILINO)PROPYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[4-[C-ethyl-N-(4-methoxyphenyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O4/c1-4-18(23-15-10-12-17(28-2)13-11-15)21-19(14-20(26)29-3)24-25(22(21)27)16-8-6-5-7-9-16/h5-13,24H,4,14H2,1-3H3

InChI Key

WRPHKWXXJVRGBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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